molecular formula C6H7F7O2 B1593611 Heptafluorobutyraldehyde ethyl hemiacetal CAS No. 356-26-3

Heptafluorobutyraldehyde ethyl hemiacetal

Cat. No.: B1593611
CAS No.: 356-26-3
M. Wt: 244.11 g/mol
InChI Key: NPUHUJNJOILQJC-UHFFFAOYSA-N
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Description

Heptafluorobutyraldehyde ethyl hemiacetal is a chemical compound with the molecular formula C6H7F7O2. It is a derivative of heptafluorobutyraldehyde, where the aldehyde group is modified to form a hemiacetal with an ethyl group. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptafluorobutyraldehyde ethyl hemiacetal typically involves the reaction of heptafluorobutyraldehyde with ethanol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with ethanol to form the hemiacetal.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the desired reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutyraldehyde ethyl hemiacetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different functional groups, depending on the nucleophile used.

Scientific Research Applications

Heptafluorobutyraldehyde ethyl hemiacetal has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which heptafluorobutyraldehyde ethyl hemiacetal exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the action of this compound vary depending on the context. In drug discovery, it may target specific receptors or enzymes, while in industrial applications, it may be involved in catalytic processes.

Comparison with Similar Compounds

Heptafluorobutyraldehyde ethyl hemiacetal is unique due to its heptafluorinated structure, which imparts distinct chemical properties compared to other aldehydes and hemiacetals. Similar compounds include:

  • Perfluorobutyric acid: A related compound with similar fluorinated structure but different functional groups.

  • Ethyl acetate: A common ester that shares the ethyl group but lacks the fluorinated backbone.

  • Heptafluorobutyric anhydride: Another fluorinated compound with different reactivity and applications.

Properties

IUPAC Name

1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h3,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUHUJNJOILQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883370
Record name Heptafluorobutyraldehyde ethyl hemiacetal
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Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-26-3
Record name 1-Ethoxy-2,2,3,3,4,4,4-heptafluoro-1-butanol
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Record name 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyraldehyde ethyl hemiacetal
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Record name 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyraldehyde ethyl hemiacetal
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Record name 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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